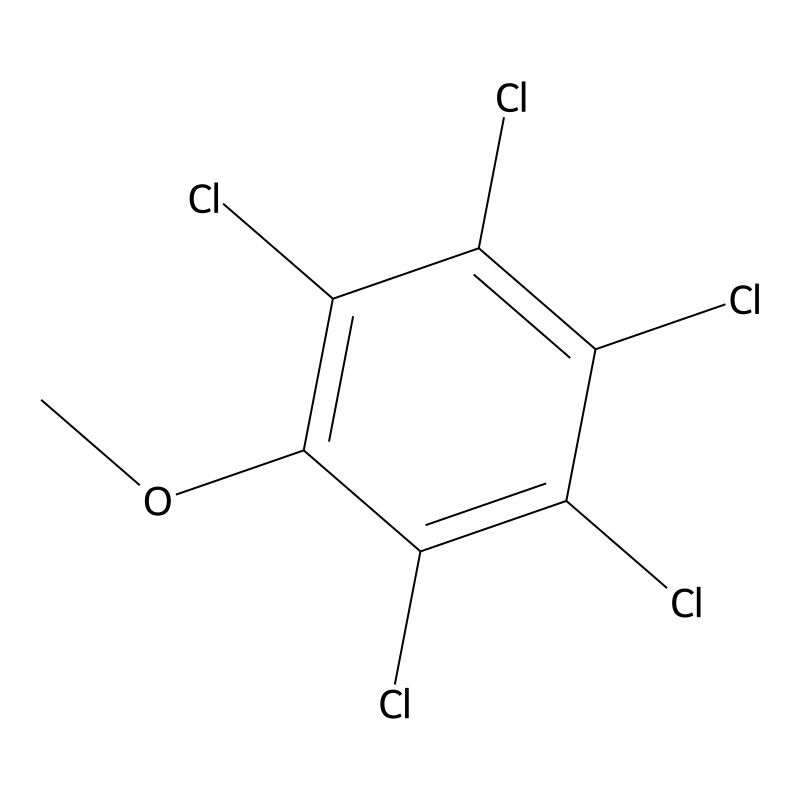

Pentachloroanisole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Environmental Studies:

- PCA is a chlorinated aromatic compound found in various environmental settings, often as a degradation product of pentachlorophenol (PCP) and pentachloronitrobenzene. ()

- Research has focused on the environmental fate and transport of PCA due to its persistence and potential for long-range atmospheric transport. Studies have examined its presence in air, water, soil, and biota. ()

Toxicology Studies:

- While the full extent of PCA's toxicity is not fully understood, research has investigated its potential effects on various organisms. Studies have involved administering PCA to animals and measuring its impact on their health and behavior. ()

- Research also explores the metabolism of PCA in different species. This helps understand how organisms process and potentially eliminate the compound. ()

Bioremediation Research:

Pentachloroanisole is a chlorinated aromatic compound with the chemical formula C₇H₃Cl₅O. It appears as white crystalline needles and is primarily known for its role as a degradation product of pentachlorophenol, a widely used pesticide and wood preservative. Pentachloroanisole is characterized by its low solubility in water, making it persistent in the environment, particularly in soil and sediments .

In laboratory settings, pentachloroanisole can react with strong oxidizing agents, although it is generally considered to be relatively inert due to the presence of multiple halogen atoms which reduce its reactivity .

Research indicates that pentachloroanisole exhibits biological activity, particularly concerning its toxicity and potential carcinogenic effects. Studies have shown that it is distributed at low levels in various environmental matrices and food products. Notably, pentachloroanisole has been implicated in metabolic pathways where it can be formed from the methylation of pentachlorophenol . Its toxicity profile suggests that exposure could lead to adverse health effects, although specific mechanisms of action remain under investigation.

Pentachloroanisole can be synthesized through several methods:

- Methylation of Pentachlorophenol: This is the most common method where pentachlorophenol is methylated using methylating agents.

- Direct Chlorination: Chlorination of anisole under controlled conditions can also yield pentachloroanisole, although this method is less commonly employed due to the complexity of handling multiple chlorination steps.

These synthesis methods highlight the compound's relationship with other chlorinated aromatic compounds, particularly pentachlorophenol .

Pentachloroanisole has limited direct applications but is primarily studied for its environmental impact and as a marker for contamination from pentachlorophenol usage. It serves as an important compound for assessing the degradation pathways of chlorinated phenols in environmental studies. Furthermore, due to its persistence, it is monitored in various ecological assessments to understand its distribution and potential effects on wildlife and human health .

Interaction studies involving pentachloroanisole often focus on its behavior in biological systems and environmental matrices. Research indicates that it can interact with various cellular components and metabolic pathways, leading to the formation of metabolites that may have different toxicological profiles compared to the parent compound. Studies have also explored its interactions with soil microorganisms, which can influence its degradation rates and environmental fate .

Pentachloroanisole shares structural similarities with several other chlorinated compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Pentachlorophenol | C₆HCl₅O | Widely used as a pesticide; more reactive than pentachloroanisole. |

| Trichloroanisole | C₇H₃Cl₃O | Less chlorinated; lower toxicity profile compared to pentachloroanisole. |

| Hexachloroethane | C₂Cl₆ | More chlorinated; used as a solvent; higher volatility than pentachloroanisole. |

| Dichloromethane | CH₂Cl₂ | Solvent properties; significantly different structure and uses compared to pentachloroanisole. |

Pentachloroanisole's unique combination of five chlorine atoms attached to an anisole structure sets it apart from these compounds, influencing both its chemical stability and biological activity .

Global Distribution Patterns

Pentachloroanisole exhibits distinctive global distribution patterns that reflect its complex environmental fate and transport characteristics. Continental-scale monitoring studies have revealed significant spatial variations in pentachloroanisole concentrations across different geographic regions [1] [2]. The most comprehensive dataset examining the global occurrence of pentachloroanisole comes from pine needle monitoring across Eurasia and Canada, where concentrations demonstrate clear latitudinal and longitudinal gradients [1].

In Europe, pentachloroanisole concentrations show a distinct northern and marine distribution pattern that does not correlate with pentachlorophenol distribution [1]. This finding challenges the traditional assumption that pentachloroanisole distribution primarily reflects anthropogenic pentachlorophenol sources. Scandinavian countries, particularly Norway and Sweden, exhibit elevated pentachloroanisole concentrations along the Atlantic coast compared to inland areas [1]. The concentrations are notably higher in these Nordic countries than in Finland, despite Finland's continued pentachlorophenol use during the sampling period [1].

Arctic regions serve as significant accumulation zones for pentachloroanisole through long-range atmospheric transport [3] [4]. Monitoring data from Svalbard glaciers demonstrate consistent detection of pentachloroanisole in snow and ice samples, with concentrations ranging across multiple glacier sites at various altitudes [4]. The Arctic Monitoring and Assessment Programme has documented pentachloroanisole presence in remote polar regions, confirming its capacity for extensive atmospheric transport [3].

| Region | Concentration Range | Primary Distribution Pattern | Source |

|---|---|---|---|

| Scandinavian Coast | Elevated levels | Northern/Marine gradient | [1] |

| Continental Europe | Variable | Point source proximity | [1] |

| Arctic Svalbard | Detectable in snow/ice | Uniform across glaciers | [4] |

| Canadian Boreal | Dominant over pentachlorophenol | Northern preference | [1] |

Global Atmospheric Passive Sampling network data spanning multiple years reveals pentachloroanisole detection across diverse geographic locations, demonstrating its widespread environmental presence [5]. The compound shows persistent occurrence in atmospheric samples from background monitoring sites, indicating continuous global circulation and redistribution [5].

Continental-Scale Transport Mechanisms

Continental-scale transport of pentachloroanisole operates through multiple atmospheric pathways that facilitate its distribution across vast geographic distances. The compound's physicochemical properties, including its neutral character and moderate volatility, enable efficient atmospheric transport compared to its ionizable precursor pentachlorophenol [1] [6].

Long-range atmospheric transport mechanisms for pentachloroanisole involve both gas-phase and particle-associated transport processes [7]. The compound's vapor pressure and octanol-water partition coefficient position it within the range suitable for extended atmospheric residence times [6]. Atmospheric modeling studies suggest that pentachloroanisole experiences less efficient wet deposition removal compared to pentachlorophenol due to its neutral molecular structure [1].

Continental air mass circulation patterns significantly influence pentachloroanisole distribution. Strong south-to-north air flows, particularly over western Eurasia during winter months, facilitate transport of atmospheric contaminants from lower latitudes to northern regions [8]. These meteorological patterns create preferential transport corridors that concentrate pentachloroanisole in specific geographic zones [8].

The Global Atmospheric Passive Sampling network has identified pentachloroanisole among compounds prone to long-range atmospheric transport based on its detection at remote monitoring sites [5]. Air mass frequency analysis from likely source areas indicates that sites with frequent long-distance air flow show varying pentachloroanisole concentrations, suggesting complex source-transport relationships [9].

Atmospheric transport efficiency varies seasonally, with enhanced transport during specific meteorological conditions [1]. Winter atmospheric circulation patterns appear particularly important for pentachloroanisole redistribution, coinciding with reduced photochemical degradation processes during low-light periods [1].

Coastal and Northern Accumulation Phenomena

Coastal and northern regions demonstrate pronounced pentachloroanisole accumulation patterns that distinguish them from continental interior areas. This accumulation phenomenon reflects multiple environmental processes operating at the intersection of atmospheric transport, marine influence, and regional biogeochemical cycles [1] [3].

Norwegian and Swedish coastal areas exhibit significantly elevated pentachloroanisole concentrations compared to inland regions at similar latitudes [1]. This coastal enhancement occurs despite these countries having ceased pentachlorophenol use approximately one decade prior to sampling, indicating sources beyond direct anthropogenic pentachlorophenol application [1]. The pattern extends along the Atlantic coast but also appears on the eastern side of the Scandinavian Mountains, suggesting mechanisms beyond simple marine deposition [1].

Arctic accumulation represents the most extreme manifestation of northern pentachloroanisole concentration. Svalbard glacier monitoring reveals consistent pentachloroanisole deposition across multiple high-elevation sites, with compound detection in seasonal snow accumulation [4]. The four glacier sites studied (Holtedahlfonna, Kongsvegen, Lomonosovfonna, and Austfonna) all showed pentachloroanisole presence, indicating widespread atmospheric delivery to polar regions [4].

| Accumulation Zone | Enhancement Factor | Proposed Mechanism | Evidence Source |

|---|---|---|---|

| Scandinavian Coast | 2-3x inland levels | Marine chloride deposition | [1] |

| Arctic Glaciers | Consistent detection | Cold condensation | [4] |

| Boreal Forest Soils | Variable enhancement | Natural chlorination | [1] |

| Northern Pine Needles | Age-dependent accumulation | Atmospheric uptake | [1] |

Marine influence mechanisms potentially contributing to coastal accumulation include enhanced chloride deposition that may facilitate local pentachloroanisole formation through natural biohalogenation processes [1]. Boreal forest soils demonstrate efficient chlorination of natural organic material through microbial and extracellular chloroperoxidase activities, with conifer forest soils showing greater chlorination efficiency than deciduous forest soils [1].

The northern accumulation pattern extends beyond coastal zones to inland boreal regions, suggesting additional mechanisms beyond marine influence [1]. Canadian boreal zone data demonstrates pentachloroanisole dominance over pentachlorophenol, particularly in areas with oceanic influence, supporting the northern accumulation phenomenon [1].

Atmospheric Stability and Photolysis Dynamics

Atmospheric stability characteristics of pentachloroanisole significantly influence its environmental persistence and long-range transport potential. The compound demonstrates considerable atmospheric stability under typical environmental conditions, contributing to its capacity for extensive geographic distribution [6] [10].

Pentachloroanisole exhibits resistance to direct photolysis under solar radiation conditions encountered in the atmosphere [11]. Unlike some organochlorine compounds that undergo rapid photochemical degradation, pentachloroanisole maintains structural integrity during atmospheric transport [6]. This photochemical stability enables the compound to survive extended atmospheric residence times necessary for intercontinental transport [6].

Photolysis dynamics vary with atmospheric conditions and solar radiation intensity. While direct photolysis rates for pentachloroanisole remain relatively low, indirect photochemical processes may contribute to its atmospheric fate [11]. Dissolved organic matter-sensitized photolysis has been documented for related compounds, suggesting potential atmospheric degradation pathways under specific conditions [11].

Atmospheric half-life estimates for pentachloroanisole indicate extended persistence compared to more photolabile compounds [6]. The compound's atmospheric stability exceeds that of its precursor pentachlorophenol, which undergoes more rapid photolysis in aqueous systems [10]. This differential stability contributes to the spatial decoupling observed between pentachloroanisole and pentachlorophenol distributions [1].

| Atmospheric Process | Rate Constant | Half-life Estimate | Environmental Significance |

|---|---|---|---|

| Direct Photolysis | Low | Extended | Enables long-range transport |

| Hydroxyl Radical Reaction | Moderate | Intermediate | Regional removal mechanism |

| Wet Deposition | Variable | Depends on precipitation | Geographic redistribution |

| Dry Deposition | Slow | Extended | Gradual surface accumulation |

Temperature-dependent volatilization influences pentachloroanisole atmospheric concentrations, with enhanced volatilization during warmer periods [1]. Pine needle accumulation studies demonstrate seasonal variation in pentachloroanisole uptake, with maximum accumulation occurring during hot and dry summer periods when atmospheric concentrations peak [1].

The compound's atmospheric behavior differs significantly from more polar persistent organic pollutants that undergo efficient wet deposition removal [1]. Pentachloroanisole's neutral molecular structure reduces its susceptibility to precipitation scavenging, enabling extended atmospheric residence times and enhanced long-range transport potential [1].

Pentachloroanisole undergoes extensive microbial transformation through both aerobic and anaerobic degradation pathways. The mechanisms of microbial degradation involve diverse bacterial communities, each employing specific enzymatic systems adapted to different environmental conditions.

Aerobic Bacterial Degradation

The aerobic degradation of pentachloroanisole primarily occurs through hydroxylation mechanisms catalyzed by specialized monooxygenase enzymes. Sphingobium chlorophenolicum strain L-1 represents the most extensively studied aerobic degradation system [1]. This organism employs a flavin-dependent pentachlorophenol hydroxylase enzyme with a remarkably low catalytic efficiency, exhibiting a turnover rate of only 0.024 s^-1 [2]. The enzyme demonstrates significant substrate uncoupling, where the formed tetrachlorohydroxyflavin intermediate decomposes to produce hydrogen peroxide in futile cycles rather than hydroxylating the substrate [2].

The degradation pathway in Sphingobium chlorophenolicum follows a sequential pattern beginning with the removal of chloride ions from pentachlorophenol to form tetrachlorohydroquinone, catalyzed by pentachlorophenol 4-monooxygenase [1]. Subsequently, tetrachlorohydroquinone undergoes sequential dehalogenation by tetrachlorohydroquinone reductive dehalogenase to produce 2,6-dichloro-1,4-hydroquinone. The aromatic ring cleavage occurs through 2,6-dichlorohydroquinone-1,2 dioxygenase activity, ultimately leading to mineralization through the tricarboxylic acid cycle [1].

Mycobacterium species, including Mycobacterium chlorophenolicum and Mycobacterium fortuitum, employ cytochrome P-450 type enzymes for pentachlorophenol hydroxylation [1]. These membrane-bound enzymes demonstrate higher catalytic efficiency compared to the flavin-dependent systems, with reaction rates ranging from 1.75 to 2.2 nmol per hour per milligram of protein [2]. The degradation pathway proceeds through hydrolytic dehalogenation to form trihydroxybenzene derivatives, followed by successive reductive dehalogenation reactions [1].

Anaerobic Reductive Dechlorination

Anaerobic degradation represents the predominant pathway for pentachloroanisole transformation in oxygen-limited environments. This process involves organohalide-respiring bacteria that utilize halogenated compounds as terminal electron acceptors for energy conservation [1]. The reductive dechlorination mechanism involves electron transfer from donor substrates through membrane-localized reductive dehalogenase enzymes, generating proton gradients that drive adenosine triphosphate synthesis [1].

Desulfitobacterium hafniense strain PCP-1 exemplifies the most efficient anaerobic degradation system, capable of transforming pentachlorophenol through sequential reductive dechlorination reactions [3]. This organism possesses four distinct chlorophenol reductive dehalogenase gene loci encoding enzymes with different positional specificities. The CprA3 enzyme demonstrates high affinity for highly chlorinated phenols, while CprA5 catalyzes dechlorination at meta and para positions [1]. The degradation rates vary significantly depending on the substrate and chlorine position, ranging from 25 to 1,158 nanomoles per minute per milligram of cell protein [4].

The anaerobic degradation pathway proceeds through formation of 3,4,5-trichlorophenol as an intermediate, followed by further dechlorination to 3,5-dichlorophenol and ultimately to 3-chlorophenol [3]. Additional genera capable of reductive dechlorination include Dehalobacter, Anaeromyxobacter, Geobacter, Desulfomonile, Desulfuromonas, Desulfovibrio, and Sulfurospirillum species [1].

Fungal-Mediated Methylation and Demethylation

Fungal transformation of pentachloroanisole involves both methylation and demethylation processes, representing critical detoxification and mineralization pathways. White-rot fungi demonstrate exceptional capability for transforming chlorinated aromatic compounds through their ligninolytic enzyme systems.

Methylation Mechanisms

Phanerochaete chrysosporium represents the most extensively characterized fungal system for pentachlorophenol methylation [5]. This organism employs a transmembrane methyltransferase enzyme that utilizes S-adenosyl-methionine as the physiological methyl donor [6]. The methylation process occurs under both ligninolytic and non-ligninolytic conditions, with pentachloroanisole accumulation occurring primarily under non-ligninolytic conditions [6].

The methylation reaction serves as a crucial detoxification mechanism, as pentachloroanisole exhibits significantly lower toxicity compared to pentachlorophenol [7]. Under nutrient-rich conditions, Phanerochaete chrysosporium achieves 18 to 45 percent transformation of pentachlorophenol within one to four days, with the majority converting to pentachloroanisole [5]. The transformation efficiency reaches 1.37 micromoles per day per gram of dry biomass within 24 hours [5].

Trichoderma virgatum also demonstrates methylation capability, producing pentachloroanisole through S-adenosyl-methionine-dependent mechanisms [8]. The methylation reaction occurs stoichiometrically, though it represents only the initial step in the overall metabolism of pentachlorophenol [8]. Trichoderma harzianum exhibits similar methylation activity, rapidly converting pentachlorophenol to pentachloroanisole in liquid culture systems [9].

Demethylation and Mineralization

Complete mineralization of pentachloroanisole requires demethylation processes followed by ring cleavage and mineralization. Trametes versicolor and Lentinula edodes demonstrate exceptional capability for complete degradation of both pentachlorophenol and pentachloroanisole [10] [11]. In monoculture systems, these fungi achieve 99 percent biotransformation within ten weeks [10].

Trametes versicolor employs laccase and peroxidase enzyme systems for demethylation and subsequent mineralization [11]. The organism produces minimal pentachloroanisole in volatile fractions, indicating efficient demethylation and complete mineralization rather than methylation [11]. The enzyme systems include phenol oxidase with activities reaching 195.5 units per gram and manganese peroxidase activities of 138.4 units per gram in monoculture conditions [10].

The demethylation process involves initial O-demethylation followed by ring-cleaving activities. Under nitrogen-limited conditions, Phanerochaete chrysosporium demonstrates enhanced demethylation of pentachloroanisole compared to nitrogen-sufficient conditions [12]. The process yields tetrachloro-2,5-cyclohexadiene-1,4-dione as an identifiable intermediate product [12].

Cytochrome P450-Mediated Transformations

Fungal cytochrome P450 enzymes play crucial roles in pentachloroanisole biotransformation. Phanerochaete chrysosporium demonstrates inducible cytochrome P450 activity with concentrations reaching 103 picomoles per milligram of protein in microsomal fractions [5]. The cytochrome P450-mediated oxidation occurs at rates of 19.0 picomoles per minute per milligram of protein, leading to tetrachlorohydroquinone formation [5].

The cytochrome P450 system operates in an relationship with methylation pathways. Inhibition of cytochrome P450 activity using piperonyl butoxide results in increased pentachlorophenol transformation rates and pentachloroanisole concentrations [5]. This suggests that cytochrome P450-mediated oxidation competes with methylation for substrate utilization [5].

Enzymatic Oxidation and Hydroxylation Processes

The enzymatic oxidation and hydroxylation of pentachloroanisole involve multiple enzyme classes, each contributing to different aspects of the biotransformation process. These enzymes demonstrate varying substrate specificities, reaction mechanisms, and efficiency profiles.

Flavin-Dependent Monooxygenases

Pentachlorophenol hydroxylase represents the most characterized flavin-dependent monooxygenase involved in chlorinated aromatic compound transformation [2]. This dimeric enzyme belongs to the family of flavin-dependent phenol hydroxylases and demonstrates poor catalytic efficiency for pentachlorophenol transformation [2]. The enzyme exhibits a remarkably low turnover rate with a catalytic constant of 0.024 per second [2].

The enzymatic mechanism involves nicotinamide adenine dinucleotide phosphate-dependent formation of tetrachlorobenzoquinone from pentachlorophenol [2]. However, the enzyme suffers from substantial uncoupling, where the intermediate hydroxyflavin decomposes to produce hydrogen peroxide instead of hydroxylating the substrate [2]. The extent of uncoupling varies from zero to 100 percent depending on substrate structure, with bulky substituents in positions 3, 4, or 5 increasing uncoupling [2].

Substrate binding studies reveal that the enzyme preferentially binds phenolate forms of substrates, with binding affinity enhanced by low phenolic proton dissociation constants, increased hydrophobicity, and presence of ortho substituents [2]. The enzyme demonstrates promiscuous activity toward tetrachlorohydroquinone, a downstream metabolite, which can reverse flux through the degradation pathway by regenerating tetrachlorobenzoquinone [2].

Cytochrome P450 Enzyme Systems

Cytochrome P450 enzymes contribute significantly to pentachloroanisole biotransformation through oxidative mechanisms [13]. Phanerochaete chrysosporium cytochrome P450 systems demonstrate inducible activity in response to pentachlorophenol exposure [13]. The microsomal cytochrome P450 catalyzes oxidation at rates of 19.0 picomoles per minute per milligram of protein [13].

The cytochrome P450-mediated reaction requires nicotinamide adenine dinucleotide phosphate as an electron donor and produces tetrachlorohydroquinone as the primary oxidation product [13]. The reaction demonstrates sensitivity to piperonyl butoxide inhibition, confirming cytochrome P450 involvement [13]. Cycloheximide, an inhibitor of de novo protein synthesis, prevents both cytochrome P450 induction and tetrachlorohydroquinone formation [13].

Human cytochrome P450 enzymes also demonstrate activity toward pentachlorophenol, with specific isoforms showing selectivity for different chlorinated phenolic substrates [14]. Cytochrome P450 2E1 represents the major enzyme involved in formation of various dichlorophenol and trichlorophenol metabolites [14].

Peroxidase-Mediated Oxidations

Peroxidase enzymes, particularly horseradish peroxidase, catalyze the oxidation of pentachlorophenol through hydrogen peroxide-dependent mechanisms [15]. The enzymatic activity demonstrates sensitivity to surfactant presence, with Tween 80 enhancing substrate removal at sub-critical micelle concentrations while reducing activity at supra-critical concentrations [15].

White-rot fungi produce multiple peroxidase enzymes including lignin peroxidase and manganese peroxidase that contribute to pentachloroanisole biotransformation [6]. Lignin peroxidase requires hydrogen peroxide and veratryl alcohol as cofactors, while manganese peroxidase utilizes hydrogen peroxide and manganese ions [6]. These enzymes demonstrate high activity under ligninolytic conditions and contribute to complete mineralization pathways [6].

The peroxidase-mediated oxidation involves single-electron transfer mechanisms that generate phenoxy radicals [6]. These radicals can undergo further transformations including coupling reactions, ring cleavage, and mineralization depending on environmental conditions and enzyme concentrations [6].

Laccase Enzyme Systems

Laccase enzymes, particularly those produced by white-rot fungi, contribute to pentachloroanisole biotransformation through multi-copper oxidation mechanisms [11]. Trametes versicolor produces laccase as the predominant oxidative enzyme during pentachlorophenol degradation [11]. The enzyme demonstrates broad substrate specificity toward phenolic and some non-phenolic compounds [11].

The laccase-mediated oxidation requires molecular oxygen as the terminal electron acceptor and generates water as the reduced product [11]. The enzyme system operates effectively under varied pH conditions and demonstrates resistance to many inhibitors compared to other oxidative enzymes [11]. Laccase activity correlates with enhanced mineralization rates and reduced accumulation of methylated intermediates [11].

Plant-Mediated Transformation in Pine Needles

Plant-mediated transformation of pentachloroanisole involves primarily passive accumulation processes rather than active metabolic conversion. Pine needles serve as effective bioaccumulators for airborne persistent organic pollutants, providing valuable insights into environmental fate and transport mechanisms.

Accumulation Mechanisms in Pine Needles

Pinus sylvestris (Scots pine) demonstrates significant capacity for accumulating pentachloroanisole from atmospheric sources [16]. The accumulation occurs through passive uptake mechanisms involving partitioning between air and needle lipid phases [17]. Concentrations in pine needles range from 0.03 to 3.2 nanograms per gram dry mass, with higher concentrations observed in northern and coastal regions [17].

The accumulation pattern follows needle age dynamics, with concentrations generally increasing with needle age until senescence onset [17]. Accumulation occurs primarily during spring and summer months when atmospheric concentrations are elevated and needle growth is active [17]. The process continues throughout the needle lifespan, which typically extends three to five years in northern Scandinavian populations [17].

Geographic distribution patterns reveal that pentachloroanisole concentrations in pine needles do not correlate directly with pentachlorophenol distributions [16]. This suggests separate origins for the two compounds, with pentachloroanisole potentially arising from natural formation processes rather than solely from anthropogenic pentachlorophenol methylation [16].

Translocation and Metabolism

Root uptake and translocation studies using poplar (Populus species) and willow (Salix species) reveal limited translocation of chlorinated phenolic compounds to above-ground tissues [18]. Sap analyses from both species show no detectable levels of chlorophenols, indicating minimal translocation from contaminated soil to plant tissues [18].

Both poplar and willow species demonstrate tolerance to soil pentachlorophenol concentrations up to 250 milligrams per kilogram [18]. However, neither species survives concentrations exceeding 250 milligrams per kilogram, indicating toxicity thresholds that limit their application for phytoremediation of heavily contaminated sites [18].

The plant-mediated degradation enhancement occurs primarily through rhizosphere effects rather than direct plant metabolism [18]. Planted soils demonstrate significantly higher microbial activity and pentachlorophenol degradation rates compared to unplanted controls [18]. This enhancement results from root exudate production and improved soil aeration that stimulate indigenous microbial communities [18].

Environmental Factors Affecting Plant Uptake

Atmospheric factors significantly influence pentachloroanisole accumulation in pine needles [17]. Coastal environments demonstrate enhanced accumulation, potentially due to chloride deposition that promotes natural chlorination processes in boreal forest soils [17]. Marine chloride inputs may enhance chloroperoxidase activity in conifer forest soils, leading to increased chlorination of natural organic matter [17].

Temperature variations affect both accumulation rates and compound stability in plant tissues [17]. Elevated temperatures during summer months increase dissolution and bioavailability while potentially enhancing volatilization losses [18]. UV radiation exposure influences photolytic degradation, though polycarbonate greenhouse coverings significantly reduce this effect [18].

Seasonal variations in pentachloroanisole concentrations reflect both atmospheric input patterns and needle physiological changes [17]. Spring increases result from starch accumulation affecting dry mass calculations, while summer accumulation represents active uptake during peak atmospheric concentrations [17]. Winter stability varies with species and geographic location, influenced by needle senescence patterns [17].

Phytoremediation Applications

Phytoremediation applications for pentachloroanisole-contaminated sites require consideration of plant tolerance limits and enhancement mechanisms [18]. Poplar species demonstrate superior tolerance compared to willow species and can survive in soils containing up to 250 milligrams per kilogram of pentachlorophenol [18]. The enhanced degradation in planted soils results primarily from rhizosphere stimulation of microbial communities rather than direct plant uptake [18].

Long-term site management strategies require hydraulic containment systems to prevent contaminant leaching during heavy precipitation events [18]. Captured leachate can be treated independently or reapplied to the contaminated site for continued biodegradation [18]. The integration of phytoremediation with bioaugmentation using specific degrading microorganisms may enhance overall treatment efficiency [18].

Column leaching experiments demonstrate that pentachlorophenol, along with co-contaminants including boron, chromium, copper, and arsenic, can be mobilized under certain soil conditions [18]. This mobility necessitates comprehensive monitoring and containment strategies for sites undergoing phytoremediation treatment [18].

Physical Description

XLogP3

LogP

5.45

Melting Point

108.0 °C

108-110 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 42 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 41 of 42 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H400 (92.68%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard

Other CAS

Wikipedia

Biological Half Life

Methods of Manufacturing

Analytic Laboratory Methods

ANALYSIS OF VEGETABLE OILS FOR PENTACHLOROANISOLE BY ELECTRON CAPTURE GAS-LIQUID CHROMATOGRAPHY.

GCMS, fish, limit of quantitation 2.5 pp